molecular formula C14H10Cl2O2 B071570 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde CAS No. 166049-76-9

4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde

Cat. No.: B071570
CAS No.: 166049-76-9
M. Wt: 281.1 g/mol
InChI Key: HUSGNWQDBYHKLU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde typically involves the reaction of 2,6-dichlorobenzyl chloride with 4-hydroxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-[(2,6-dichlorophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c15-13-2-1-3-14(16)12(13)9-18-11-6-4-10(8-17)5-7-11/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSGNWQDBYHKLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352780
Record name 4-[(2,6-dichlorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166049-76-9
Record name 4-[(2,6-dichlorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 166049-76-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of 4-hydroxybenzaldehyde (3.59 g, 24.39 mmol) and 2,6-dichlorobenzyl bromide (7.05 g, 29.39 mmol) in dimethylformamide (20 mL) at 0° C. was added 60% sodium hydride (1.176 g, 29.39 mmol). After stirring at ambient temperature for 16 h, the reaction was partitioned between ethyl acetate and water. The organic layer was washed with aqueous sodium chloride and dried (MgSO4). Purification by flash column chromatography (silica gel, hexane/ethyl acetate) yielded the title compound as an off-white solid (7.38 g, 89%).
Quantity
3.59 g
Type
reactant
Reaction Step One
Quantity
7.05 g
Type
reactant
Reaction Step One
Quantity
1.176 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
89%

Synthesis routes and methods II

Procedure details

A suspension of 4-hydroxybenzaldehyde (19.2 g, 157.5 mmol), 2,6-dichlorobenzylbromide (36 g, 150 mmol) and potassium carbonate (22.77 g, 165 mmol) in DMF (150 ml) was stirred at room temperature overnight. The mixture was filtered and the filtrate evaporated under reduced pressure. The residue was dissolved in ether (500 ml), and washed with aqueous NaOH (5%, 100 ml), water (100 ml) and brine (100 ml), dried (Na2SO4) and evaporated under reduced pressure. The orange crystalline solid obtained was recrystallised from diisopropylether to give the title compound as slightly orange needles (35.8 g, 85%), m.p. 70-71°. δH (CDCl3) 9.91 (1H, s, CHO), 7.87 (2H, d, J 8.9 Hz, ArH), 7.40-7.24 (3H, m, ArCl2H), 7.12 (2H, d, J 8.7 Hz, ArH) and 5.36 (2H, s, ArCH2OAr); m/z (ESI, 60V) 281 (M++1); Found: C, 59.76; H, 3.57. C14H10O2Cl2 requires C, 59.81; H, 3.59%.
Quantity
19.2 g
Type
reactant
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
22.77 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
85%

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